CID 78065010
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78065010” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The preparation of CID 78065010 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of an alkaline solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
CID 78065010 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 78065010 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of CID 78065010 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
CID 78065010 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or similar biological activities. The comparison can help identify the distinct features of this compound and its potential advantages over other compounds .
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and diverse applications make it a valuable subject of study
Eigenschaften
Molekularformel |
C14H26O5Si |
---|---|
Molekulargewicht |
302.44 g/mol |
InChI |
InChI=1S/C14H26O5Si/c1-5-17-13(16)12(11(4)15)9-8-10-20-14(18-6-2)19-7-3/h12,14H,5-10H2,1-4H3 |
InChI-Schlüssel |
QZMIMLFCNCTQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]CCCC(C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.